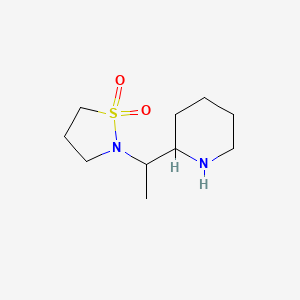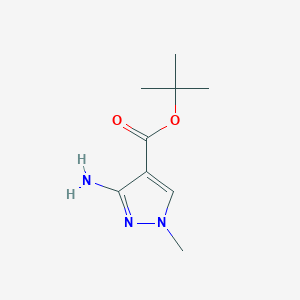![molecular formula C9H7N3O4 B13540275 3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)
3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid is a chemical compound that features a unique combination of a pyrazine ring and an oxetane ring
Vorbereitungsmethoden
The synthesis of 3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the pyrazine moiety. One common method is the cyclization of appropriate precursors under specific conditions to form the oxetane ring. This can be achieved through intramolecular cyclization reactions, such as epoxide ring opening followed by ring closure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxetane ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring can be replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The pyrazine moiety can also participate in interactions with molecular targets, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid can be compared with other similar compounds, such as:
Oxetane derivatives: These compounds share the oxetane ring structure and may have similar reactivity and applications.
Eigenschaften
Molekularformel |
C9H7N3O4 |
|---|---|
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
3-(5-cyanopyrazin-2-yl)oxyoxetane-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c10-1-6-2-12-7(3-11-6)16-9(8(13)14)4-15-5-9/h2-3H,4-5H2,(H,13,14) |
InChI-Schlüssel |
MPAGQTCNRMUIMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C(=O)O)OC2=NC=C(N=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)

![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)




